2-(benzylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole
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Overview
Description
2-(Benzylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole is a complex organic compound that features a unique imidazole core substituted with benzylthio, nitrophenyl, and tolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Core: The imidazole ring can be synthesized through a condensation reaction involving an aldehyde, an amine, and a source of nitrogen such as ammonium acetate.
Introduction of Substituents: The benzylthio, nitrophenyl, and tolyl groups are introduced through nucleophilic substitution reactions. For instance, the benzylthio group can be added using benzylthiol in the presence of a base.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or iron powder with hydrochloric acid.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-(Benzylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors in the body.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics or as a building block for advanced materials.
Biological Studies: It can be used to study the interactions of small molecules with biological macromolecules, such as proteins or DNA.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzylthio)-5-(4-nitrophenyl)-1-(p-tolyl)-1H-imidazole
- 2-(Benzylthio)-5-(3-nitrophenyl)-1-(m-tolyl)-1H-imidazole
- 2-(Benzylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole
Uniqueness
2-(Benzylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of the benzylthio group, in particular, can enhance its ability to interact with biological targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
2-benzylsulfanyl-1-(4-methylphenyl)-5-(3-nitrophenyl)imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2S/c1-17-10-12-20(13-11-17)25-22(19-8-5-9-21(14-19)26(27)28)15-24-23(25)29-16-18-6-3-2-4-7-18/h2-15H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXGJTXHJDCPDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SCC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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